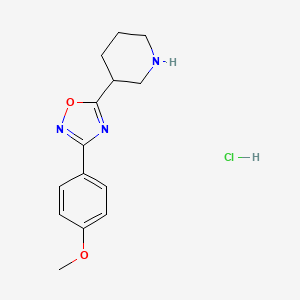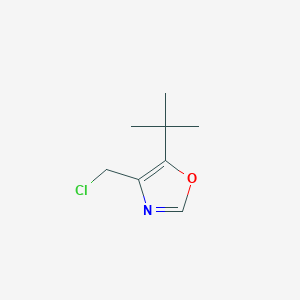![molecular formula C21H14Cl4N2O2 B2541499 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3,4-dichlorophenyl)methylidene]benzenecarbohydrazide CAS No. 320423-45-8](/img/structure/B2541499.png)
4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3,4-dichlorophenyl)methylidene]benzenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including N-alkylation, ring expansion, and reactions with various benzaldehydes. For instance, the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides was achieved starting from ultrasonic mediated N-alkylation of sodium saccharin with methyl chloroacetate, followed by ring expansion and hydrazinolysis . Although the exact synthesis route for the compound is not provided, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
X-ray single crystal diffraction is a common technique used to determine the molecular structure of such compounds. The related compounds in the papers crystallize in orthorhombic space groups and have been characterized by IR, NMR spectroscopy, and quantum chemical computational methods . The molecular geometry of these compounds has been optimized using density functional theory (DFT) methods, which could also be applied to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compound "4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3,4-dichlorophenyl)methylidene]benzenecarbohydrazide". However, the related compounds have been subjected to preliminary evaluation for their antibacterial and DPPH radical scavenging activities, indicating that they participate in biological interactions and could act as antioxidants .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various computational methods. Properties such as vibrational frequencies, molecular electrostatic potential (MEP) distribution, non-linear optical properties, and frontier molecular orbitals (FMOs) have been calculated theoretically . These studies provide insights into the reactivity, stability, and potential applications of the compounds. Similar analyses could be conducted for the compound to predict its physical and chemical properties.
Applications De Recherche Scientifique
Environmental Impact and Toxicity
Toxicity and Environmental Persistence
Chlorophenols, similar in structure to the compound , generally exhibit moderate toxic effects on mammalian and aquatic life. Their persistence in the environment can vary. For example, 2,4-dichlorophenol has shown considerable toxicity to fish upon long-term exposure. The persistence of these compounds in the environment can range from low to high depending on specific conditions, particularly the presence of biodegradable microflora (Krijgsheld & Van Gen, 1986).
Carcinogenic Potential
Epidemiological studies have suggested an association between exposure to certain chlorophenoxy compounds (e.g., 2,4-D and MCPA) and an increased risk of various cancers, including non-Hodgkin's lymphoma, Hodgkin's disease, leukemia, and soft-tissue sarcoma. However, toxicological studies in rodents have not supported these findings. Consequently, regulatory agencies generally do not classify these chlorophenoxy compounds as carcinogenic (Stackelberg, 2013).
Municipal Solid Waste Incineration (MSWI)
Chlorophenols (CP), like the compound , have been identified as significant precursors to dioxins in chemical and thermal processes, including MSWI. The presence of CP in MSWI and their Air Pollution Control Devices (APCDs) has been documented, and their role in the formation of dioxins and other toxic compounds has been a subject of extensive study (Peng et al., 2016).
Safety And Hazards
This would involve examining the safety and hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Orientations Futures
This would involve discussing potential future research directions, such as new applications, modifications, or studies that could be conducted with the compound.
Please note that these are general descriptions and the specific details would depend on the particular compound and the available research on it. If you have any other questions or need information on a different topic, feel free to ask!
Propriétés
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-N-[(E)-(3,4-dichlorophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl4N2O2/c22-17-7-1-13(9-19(17)24)11-26-27-21(28)15-3-5-16(6-4-15)29-12-14-2-8-18(23)20(25)10-14/h1-11H,12H2,(H,27,28)/b26-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLIIZILEINZCL-KBKYJPHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC(=C(C=C2)Cl)Cl)OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-(3,4-dichlorophenyl)methylidene]benzenecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-bromothiophen-2-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2541419.png)
![Tert-butyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2541420.png)



![1-[(1-cyclopentyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2541426.png)
![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2541428.png)


![2-Methoxyethyl 6-bromo-5-[(2-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2541435.png)

![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2541438.png)
